molecular formula C13H19ClFN B1341337 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride CAS No. 1172955-97-3

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

Cat. No. B1341337
CAS RN: 1172955-97-3
M. Wt: 243.75 g/mol
InChI Key: FGDYMKYYAORCCQ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride, commonly referred to as 4F-MPH, is an analogue of the stimulant drug methylphenidate (Ritalin). 4F-MPH is a synthetic compound derived from piperidine, a cyclic organic compound with a five-membered ring. 4F-MPH has been used in scientific research for its potential therapeutic and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a part of the broader class of arylcycloalkylamines, which includes phenyl piperidines and piperazines, known for their significance in medicinal chemistry. These compounds, particularly those with arylalkyl substituents, play a crucial role in enhancing the potency and selectivity of binding affinity at D2-like receptors, essential for developing antipsychotic agents. The synthetic approach and evaluation of these ligands have been explored to understand their contributions to pharmacophore groups, highlighting their potential in drug discovery for treating neuropsychiatric disorders (Sikazwe et al., 2009).

Pharmacological Significance

The pharmacological exploration of compounds related to this compound reveals their importance in understanding receptor-ligand interactions, especially in the context of D2-like receptors. These interactions are pivotal in the treatment of disorders such as schizophrenia, Parkinson's disease, and depression. The comprehensive review of these ligands underscores their therapeutic potential, facilitated by structural modifications to improve selectivity and potency at D2-like receptors, indicating a promising avenue for novel neuropsychiatric treatments (Jůza et al., 2022).

Chemical Synthesis and Applications

In the realm of organic synthesis, the methodologies for constructing compounds like this compound are of significant interest. These methods enable the synthesis of complex molecules with potential applications in medicinal chemistry and drug design. For instance, strategies for the synthesis of spiropiperidines, which might include derivatives of the compound , are critical for developing new therapeutic agents. These synthetic approaches allow chemists to explore new dimensions of chemical space, potentially leading to breakthroughs in drug discovery and development (Griggs et al., 2018).

properties

IUPAC Name

3-[(4-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c1-10-7-13(14)5-4-12(10)8-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDYMKYYAORCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588819
Record name 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1172955-97-3
Record name 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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